3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine class. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multicomponent reactions starting from substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as key intermediates . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve similar multicomponent reactions but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the oxygen-containing groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Medicine: Explored for its anti-inflammatory and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also belong to the thieno-pyridine class and have similar pharmacological properties.
Uniqueness
3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl and difluoromethyl groups enhances its potency and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C19H14ClF2N3O2S |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H14ClF2N3O2S/c20-11-4-2-1-3-9(11)18(27)25-14-13-10(8-5-6-8)7-12(16(21)22)24-19(13)28-15(14)17(23)26/h1-4,7-8,16H,5-6H2,(H2,23,26)(H,25,27) |
InChI Key |
LMOUGHOYNMSSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC3=C2C(=C(S3)C(=O)N)NC(=O)C4=CC=CC=C4Cl)C(F)F |
Origin of Product |
United States |
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